p-(2,5-Dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonicacid
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Overview
Description
p-(2,5-Dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonicacid is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a pyrazole ring substituted with a benzenesulphonic acid group, making it a significant molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(2,5-Dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1-phenyl-2-pyrazolin-5-one with benzenesulphonic acid in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
p-(2,5-Dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce corresponding alcohols.
Scientific Research Applications
p-(2,5-Dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-(2,5-Dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonicacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.
4-Aminoantipyrine: Known for its analgesic and antipyretic properties.
Dipyrone: A widely used analgesic and antipyretic drug.
Uniqueness
p-(2,5-Dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
76128-33-1 |
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Molecular Formula |
C11H12N2O4S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
4-(4,5-dimethyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C11H12N2O4S/c1-7-8(2)12-13(11(7)14)9-3-5-10(6-4-9)18(15,16)17/h3-6,12H,1-2H3,(H,15,16,17) |
InChI Key |
BVUMRDLXYLFPAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C |
Origin of Product |
United States |
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